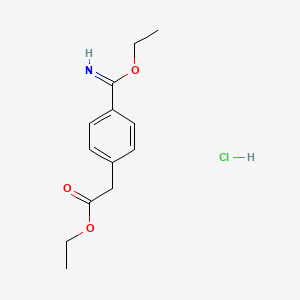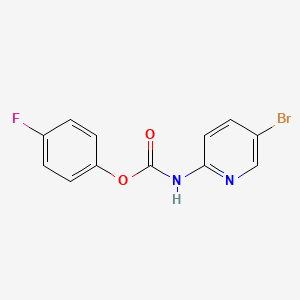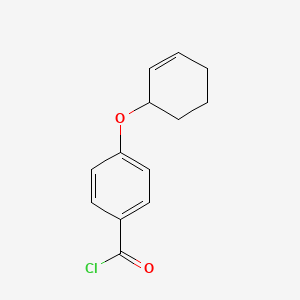
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride
Overview
Description
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride is an organic compound that features a benzoyl chloride moiety attached to a cyclohexenyl ether group. This compound is of interest due to its unique structure, which allows for various chemical transformations and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with cyclohex-2-en-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The cyclohexenyl group can undergo oxidation to form cyclohexenone derivatives or reduction to form cyclohexanol derivatives.
Addition Reactions: The double bond in the cyclohexenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Cyclohexenone and Cyclohexanol Derivatives: Formed from oxidation and reduction reactions.
Scientific Research Applications
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-2-en-1-yloxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, it may interact with proteins or enzymes through acylation reactions.
Comparison with Similar Compounds
Similar Compounds
4-Phenylazobenzoyl Chloride: Another benzoyl chloride derivative with a phenylazo group.
4-Methoxybenzoyl Chloride: A benzoyl chloride derivative with a methoxy group.
Uniqueness
4-(Cyclohex-2-en-1-yloxy)benzoyl chloride is unique due to its cyclohexenyl ether group, which provides distinct reactivity and potential for various chemical transformations compared to other benzoyl chloride derivatives .
Properties
IUPAC Name |
4-cyclohex-2-en-1-yloxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSAWNONBQUEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)OC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)

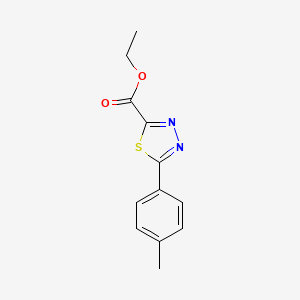
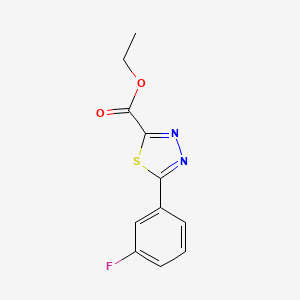
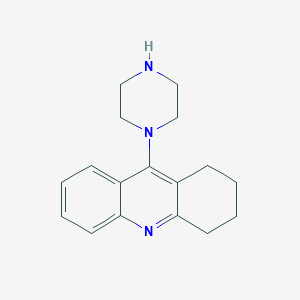

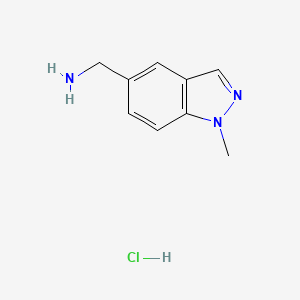
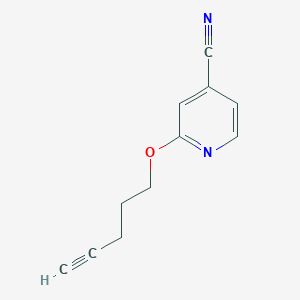
![2-Methyl-2-{[2-(Trifluoromethyl)Spiro[Indole-3,4-Piperidine]-1-Yl]Carbonyloxy}Propylidyne](/img/structure/B1413140.png)
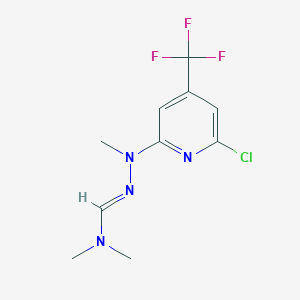

![8-Bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B1413146.png)
